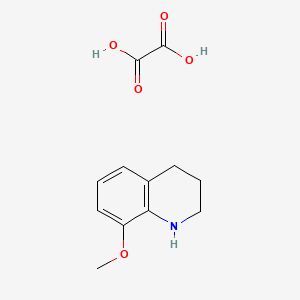

8-Methoxy-1,2,3,4-tetrahydro-quinoline oxalate

Beschreibung

Eigenschaften

IUPAC Name |

8-methoxy-1,2,3,4-tetrahydroquinoline;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.C2H2O4/c1-12-9-6-2-4-8-5-3-7-11-10(8)9;3-1(4)2(5)6/h2,4,6,11H,3,5,7H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOXSWAXNJXIIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NCCC2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185293-75-7 | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-8-methoxy-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185293-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Cyclization of Quinoline Derivatives via Tetrahydroquinoline Formation

A prominent approach involves cyclization reactions starting from quinoline or dihydroquinoline derivatives. According to a patent (EP2154132A1), tetrahydroquinoline derivatives, including compounds similar to the target, can be synthesized through cyclization of 3-(2-iodophenylamino) derivatives under controlled conditions. The process typically involves:

- Reactants: 3-(2-iodophenylamino) compounds or analogous precursors.

- Reaction Conditions: Heating at 50–120°C, with stirring, for 15 minutes to 7 hours.

- Catalysts and Reagents: Organic sulfonic acids or siloxanes (15–40 equivalents), palladium catalysts (e.g., palladium acetate), and phosphines such as triphenylphosphine.

- Solvents: Toluene, 1,4-dioxane, dimethylformamide, or similar polar aprotic solvents.

- Mechanism: Cyclization occurs via intramolecular nucleophilic attack, facilitated by palladium-catalyzed cross-coupling or thermal cyclization, leading to the tetrahydroquinoline core.

This method is versatile, allowing functionalization at various positions, including methoxy substitution at the 8-position, by selecting appropriate starting materials.

N-Substituted Dihydroquinoline Routes and Functional Group Introduction

Research indicates that N-protection strategies are crucial to stabilize intermediates during synthesis. For example, N-protected dihydroquinolin-4-ones undergo Grignard reactions with arylmagnesium bromides to install aryl groups at the 3 and 4 positions, followed by dehydration and reduction steps to achieve tetrahydroquinolines (as per recent literature and patents).

- Preparation of N-protected dihydroquinolin-4-ones: Using N-protecting groups such as benzyl or acetyl.

- Grignard Addition: Reaction with arylmagnesium bromide in solvents like tetrahydrofuran or toluene at reflux, yielding intermediates with aryl substitutions.

- Dehydration and Cyclization: Induced by acid or heat, leading to the tetrahydroquinoline ring system.

- Reduction: Catalytic hydrogenation (e.g., Pd/C under H₂) to saturate the ring, producing tetrahydro derivatives.

This pathway allows for the introduction of various substituents, including methoxy groups at specific positions, by choosing suitable aryl Grignard reagents.

Direct Reduction of Quinoline Derivatives

Another well-documented method involves the direct reduction of quinolines or dihydroquinolines:

- Catalytic Hydrogenation: Using palladium on carbon or Raney nickel under hydrogen atmosphere to convert quinoline to tetrahydroquinoline.

- Lithium Aluminum Hydride (LAH): Heating quinolines with LAH at reflux can yield tetrahydro derivatives, although controlling selectivity is challenging.

- Reaction Conditions: Typically, hydrogenation at room temperature to 100°C, with pressures ranging from atmospheric to several atmospheres.

However, direct reduction often results in mixtures, requiring purification and sometimes leading to incomplete saturation or over-reduction.

The introduction of the methoxy group at the 8-position can be achieved through:

- Carbonylation of amino groups: Using carbonylating agents like carbonyldiimidazole or phosgene in suitable solvents (e.g., dichloromethane, tetrahydrofuran), followed by methoxylation.

- Methylation: Methylation of phenolic hydroxyl groups using methyl iodide or dimethyl sulfate under basic conditions.

This approach allows the selective installation of methoxy groups on the aromatic ring, essential for the target compound.

Summary of Preparation Methods with Data Table

| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Cyclization of 3-(2-iodophenylamino) derivatives | 3-(2-iodophenylamino) compounds | Organic sulfonic acids, palladium catalysts | 50–120°C, 15 min–7 hrs | Variable | Versatile, allows functionalization |

| N-Protected dihydroquinolin-4-ones + Grignard | N-protected dihydroquinolin-4-ones | Arylmagnesium bromide | Reflux in THF or toluene | 50–88% | Suitable for aryl substitution |

| Catalytic hydrogenation | Quinoline derivatives | Pd/C or Raney Ni | Room temp–100°C, H₂ atmosphere | Moderate to high | Produces tetrahydroquinoline |

| Carbonylation + methylation | Aminoquinoline intermediates | Carbonyldiimidazole, methyl iodide | Room temp–reflux | 30–70% | For methoxy group installation |

Notes on Research Findings

- Protection strategies are critical to prevent oxidation or disproportionation of intermediates during synthesis, especially at the nitrogen atom.

- Reaction conditions such as temperature, solvent, and catalysts significantly influence yield and selectivity.

- Functional group compatibility must be considered, especially when introducing methoxy groups, which require methylation steps post-ring formation.

- Purification often involves chromatography or recrystallization, with some intermediates forming crystalline salts like oxalates or fumarates for stability.

Analyse Chemischer Reaktionen

Types of Reactions

8-Methoxy-1,2,3,4-tetrahydro-quinoline oxalate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can further modify the tetrahydroquinoline core.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

8-Methoxy-1,2,3,4-tetrahydro-quinoline oxalate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 8-Methoxy-1,2,3,4-tetrahydro-quinoline oxalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomers of Methoxy-Substituted Tetrahydroquinolines

7-Methoxy-1,2,3,4-tetrahydroquinoline

- Structure : Methoxy group at position 7 instead of 6.

- Similarity : Structural similarity score of 0.83 compared to the 8-methoxy derivative .

- Activity : Positional isomerism significantly alters pharmacological properties. For example, 7-methoxy derivatives may exhibit differing receptor binding kinetics due to steric and electronic effects.

6-Methoxy-1,2,3,4-tetrahydroquinoline

Substituent Variations in Tetrahydroquinolines

8-Methyl-1,2,3,4-tetrahydroquinoline

- Structure : Methyl group replaces methoxy at position 7.

- Impact : The hydrophobic methyl group reduces solubility compared to the methoxy analog but may enhance blood-brain barrier penetration .

6-Ethoxy-1,2,3,4-tetrahydroquinoline

Core Structure Variations

Tetrahydroisoquinolines (TIQs)

- Structure: Benzene fused to a six-membered nitrogen-containing ring (isoquinoline core).

- Activity: Noncatecholic TIQs like 1-methyl-TIQ inhibit monoamine oxidase (MAO) enzymes, with selectivity for MAO-A over MAO-B . This contrasts with tetrahydroquinolines, which are less studied for MAO inhibition but show analgesic properties (e.g., 2-methyl-5-hydroxy-tetrahydroquinoline is 1/8th as potent as morphine) .

8-Methoxy-1,2,3,4-tetrahydronaphthalene Derivatives

- Structure: Naphthalene core instead of quinoline.

- Example: 8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS 32178-63-5) is used in organic synthesis, highlighting the role of core structure in directing applications toward non-pharmaceutical uses .

Physicochemical and Pharmacological Data Table

Biologische Aktivität

8-Methoxy-1,2,3,4-tetrahydro-quinoline oxalate is a compound that has garnered attention for its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to explore the biological activity of this compound, supported by various research findings and case studies.

The chemical structure of this compound can be represented as follows:

Biological Activities

This compound exhibits several biological activities that are significant in medicinal chemistry:

Antimicrobial Activity

Research indicates that quinoline derivatives possess antimicrobial properties. Studies have shown that compounds with a quinoline structure can inhibit the growth of various bacterial strains and fungi. For instance:

- Antibacterial Effects : Quinoline derivatives have been reported to exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Certain derivatives have shown efficacy against common fungal pathogens.

Anticancer Properties

Quinoline-based compounds are being investigated for their potential anticancer effects. The mechanism often involves the inhibition of specific enzymes that play a role in cancer cell proliferation. For example:

- Inhibition of Topoisomerases : Some studies suggest that quinoline derivatives can inhibit topoisomerases, enzymes crucial for DNA replication in cancer cells.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases. Quinoline derivatives have been studied for their ability to modulate inflammatory pathways:

- Cytokine Modulation : Certain compounds can reduce the production of pro-inflammatory cytokines.

Case Studies

Several studies have highlighted the biological activities of this compound:

- Study on Antimicrobial Activity :

- A study tested various quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Standard Antibiotic | 16 | Staphylococcus aureus |

- Study on Anticancer Activity :

- In vitro studies demonstrated that this compound significantly reduced the viability of human cancer cell lines (e.g., MCF-7 breast cancer cells) at concentrations above 10 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 20 | 50 |

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Interaction : The compound could modulate receptor activity related to inflammation and cell proliferation.

Q & A

Basic: What are common synthetic routes for 8-methoxy-1,2,3,4-tetrahydro-quinoline derivatives?

Methodological Answer:

A widely used approach involves reductive cyclization or aldol condensation of substituted quinoline precursors. For example, mixed aldol condensation of 1-oxo-1,2,3,4-tetrahydrocarbazole with chloro-substituted formylquinolines can yield annelated derivatives, as demonstrated in the synthesis of pyrazolino- and isoxazolo-fused carbazoles . Catalytic hydrogenation (e.g., Pd/C) of methoxy-substituted quinolines under controlled H₂ pressure is another route to generate tetrahydroquinoline scaffolds . Key reagents and conditions include:

| Reaction Type | Reagents/Conditions | Key Products |

|---|---|---|

| Aldol Condensation | 2-chloro-3-formylquinoline, base | Annelated carbazole derivatives |

| Catalytic Reduction | H₂, Pd/C, ethanol, 60°C | Tetrahydroquinoline core with retained methoxy group |

Basic: How should researchers handle contradictions in spectral data (e.g., NMR) during structural elucidation?

Methodological Answer:

Contradictions often arise from unresolved stereochemistry or dynamic effects . For example, in 5-oxo-tetrahydroquinoline derivatives, unexpected splitting in ¹H-NMR signals may indicate restricted rotation around amide bonds or axial/equatorial proton configurations . To resolve this:

- Perform variable-temperature NMR to identify dynamic equilibria.

- Use 2D techniques (COSY, HSQC) to assign overlapping signals.

- Compare experimental data with computational predictions (DFT or molecular modeling).

- Cross-validate with mass spectrometry (e.g., HRMS) to confirm molecular formula .

Advanced: What strategies optimize the reaction yield for methoxy-substituted tetrahydroquinoline oxalate synthesis?

Methodological Answer:

Yield optimization requires addressing steric hindrance and electron-withdrawing effects from the methoxy group:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Catalyst tuning : Use Lewis acids (e.g., ZnCl₂) to activate carbonyl groups during cyclization .

- Temperature control : Gradual heating (40–80°C) prevents decomposition of oxalate salts.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Advanced: How can researchers design experiments to evaluate the anticonvulsant activity of 8-methoxy-tetrahydroquinoline derivatives?

Methodological Answer:

Follow validated in vivo/in vitro protocols for CNS activity:

- In vitro : Measure GABA receptor modulation using patch-clamp electrophysiology in neuronal cell lines.

- In vivo : Use the maximal electroshock (MES) or pentylenetetrazole (PTZ) seizure models in rodents. Dose ranges (10–100 mg/kg) should be tested, with phenytoin as a positive control .

- Toxicity screening : Assess hepatotoxicity via ALT/AST levels and neurotoxicity using rotarod tests .

Basic: What safety protocols are critical when handling 8-methoxy-tetrahydroquinoline oxalate?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing/powder handling .

- Exposure mitigation : For spills, absorb with inert material (vermiculite) and dispose as hazardous waste.

- First aid : Flush eyes with water for 15 minutes; wash skin with soap and water. Seek medical attention if irritation persists .

Advanced: What analytical techniques resolve discrepancies in bioactivity data across studies?

Methodological Answer:

Discrepancies may stem from cell line variability or metabolic instability :

- Metabolic profiling : Use LC-MS to identify degradation products in simulated gastric fluid.

- Cell line validation : Compare activity in multiple lines (e.g., MCF-7 vs. HEK-293) to rule out cell-specific effects .

- Dose-response curves : Ensure EC₅₀/IC₅₀ values are calculated with nonlinear regression (e.g., GraphPad Prism) .

Basic: How are methoxy-substituted tetrahydroquinolines characterized for purity?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30) + 0.1% TFA.

- Melting point : Compare observed values (e.g., 166–219°C for derivatives) with literature .

- Elemental analysis : Acceptable C/H/N tolerances: ±0.3% .

Advanced: What computational methods predict the pharmacokinetic properties of 8-methoxy-tetrahydroquinoline oxalate?

Methodological Answer:

- ADMET prediction : Use SwissADME or ADMETlab to estimate bioavailability, BBB penetration, and CYP450 interactions.

- Docking studies : Target GABAₐ receptors (PDB ID: 6HUP) to simulate binding interactions .

- QSAR models : Corrogate substituent effects (e.g., logP, molar refractivity) with bioactivity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.